REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl.CCO.Br[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1>CCO>[C:19]([C:16]1[CH:17]=[CH:18][C:13]([CH2:12][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:14][CH:15]=1)#[N:20] |f:1.2|
|
Name
|
|
Quantity
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5.17 g
|
Type
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reactant
|
Smiles
|
N1CCNCC1
|
Name
|
HCl EtOH
|
Quantity
|
60 mL
|
Type
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reactant
|
Smiles
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Cl.CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
|
Type
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TEMPERATURE
|
Details
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the reaction was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 16 h
|
Duration
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16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvent
|
Type
|
CUSTOM
|
Details
|
was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 (70 mL) and 2N aqueous KOH (70 mL)
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with saturated aqueous NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Chromatography (SiO2, 20% CH3OH-5% Et3N-CH2Cl2) afforded the monoalkylated material (2.6 g, 6.0 g theoretical, 43%) as an amber oil
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(CN2CCNCC2)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |